molecular formula C16H25N3O7S B12087724 Boc-Met-Gly-OSu

Boc-Met-Gly-OSu

Cat. No.: B12087724
M. Wt: 403.5 g/mol
InChI Key: CWHANOSBXQUTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met-Gly-OSu, also known as tert-Butyloxycarbonyl-L-methionyl-glycine N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of methionine and glycine, protected by a tert-butyloxycarbonyl group and activated by an N-hydroxysuccinimide ester. This compound is valuable in organic synthesis, particularly in the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met-Gly-OSu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Coupling: Large quantities of methionine and glycine are protected and coupled using automated peptide synthesizers.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Met-Gly-OSu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N-dimethylformamide.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Peptides: this compound is primarily used to form peptides by reacting with amines.

    Deprotected Amino Acids: Upon deprotection, the Boc group is removed, yielding free amino acids.

Scientific Research Applications

Boc-Met-Gly-OSu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Met-Gly-OSu involves the formation of stable amide bonds. The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is facilitated by the presence of the Boc protecting group, which stabilizes the intermediate and prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Met-Gly-OSu is unique due to the presence of methionine, which introduces a sulfur atom into the peptide chain. This sulfur atom can participate in disulfide bond formation, adding stability and functionality to the resulting peptides.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHANOSBXQUTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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